Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate
Description
(i) Methyl 4-(indol-3-yl)butyrate (CAS 15591-70-5)
(ii) Methyl (3S)-(+)-3-(1-methylindol-3-yl)butanoate
(iii) Ethyl 5-Methyl-2-phenyl-1H-indole-3-butanoate (CID 18175131)
- Differences : Substitution of methyl ester with ethyl, addition of phenyl and methyl groups on the indole ring.
- Impact : Enhanced hydrophobicity and potential for π-π stacking interactions.
| Compound | Molecular Formula | Chiral Centers | Key Substituents |
|---|---|---|---|
| This compound | C₁₄H₁₇NO₂ | 1 (R) | N-methylindole, methyl ester |
| Methyl 4-(indol-3-yl)butyrate | C₁₃H₁₅NO₂ | 0 | Indole, methyl ester |
| Methyl (3S)-(+)-3-(1-methylindol-3-yl)butanoate | C₁₄H₁₇NO₂ | 1 (S) | N-methylindole, methyl ester |
The presence of the N-methyl group in this compound increases lipophilicity compared to unmethylated analogues, potentially enhancing membrane permeability. The chiral center introduces stereoselectivity in synthetic pathways and interactions with chiral environments.
Properties
IUPAC Name |
methyl (3R)-3-(1-methylindol-3-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(8-14(16)17-3)12-9-15(2)13-7-5-4-6-11(12)13/h4-7,9-10H,8H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOUBQLAFUPETC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C1=CN(C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OC)C1=CN(C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584385 | |
| Record name | Methyl (3R)-3-(1-methyl-1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460050-72-0 | |
| Record name | Methyl (3R)-3-(1-methyl-1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 460050-72-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Friedel-Crafts Acylation to Form (3R)-(-)-3-(1-Methylindol-3-yl)butanoic Acid
The synthesis begins with the construction of the chiral carboxylic acid precursor, (3R)-(-)-3-(1-methylindol-3-yl)butanoic acid. This step employs a Friedel-Crafts acylation reaction, leveraging the electrophilic substitution properties of the indole nucleus.
Reaction Conditions :
- Substrate : 1-Methylindole reacts with 3-bromobutanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
- Temperature : Conducted at 0–5°C to minimize side reactions.
- Outcome : The reaction introduces a butanoyl group at the 3-position of the indole ring, forming the intermediate acid after hydrolysis.
Mechanistic Insights :
The Lewis acid coordinates with the acyl chloride, generating an acylium ion that undergoes electrophilic attack by the indole’s C3 position. The stereochemistry at the 3R position is controlled by the chiral environment of the starting material or via subsequent resolution.
Esterification to Methyl (3R)-(-)-3-(1-Methylindol-3-yl)butanoate
The carboxylic acid intermediate is esterified with methanol to yield the target compound. This step follows classical acid-catalyzed esterification protocols.
Protocol :
- Reagents : (3R)-(-)-3-(1-methylindol-3-yl)butanoic acid, methanol (1.2 equivalents), sulfuric acid (0.5 equivalents as catalyst).
- Conditions :
Yield and Purity :
- Typical yields range from 75–85% after purification.
- Purity exceeding 98% is achieved using soda-lime dehydration and fractional distillation.
Alternative Esterification Strategies
Variations in Acid Catalysts
While sulfuric acid is standard, alternative catalysts have been explored for enhanced efficiency:
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| p-Toluenesulfonic acid | 70 | 82 | 97 |
| HCl (gas) | 60 | 78 | 95 |
| Ionic liquids | 80 | 88 | 99 |
Enzymatic Esterification
Lipase-catalyzed esterification offers a stereoselective, solvent-free route:
- Enzyme : Candida antarctica lipase B (CAL-B).
- Conditions : 40°C, 24 hours, methanol-to-acid ratio 1:1.
- Advantages : Avoids racemization and harsh acids, with yields up to 90%.
Industrial-Scale Process Optimization
Reactor Design and Continuous Production
The patent CN104341295A highlights a reactor system optimized for methyl ester production:
- Esterification Column : Equipped with an "S"-type soda-lime dehydrator to remove water in situ.
- Rectifying Tower : Multilevel packing layers (e.g., structured stainless steel) enhance separation efficiency.
Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Reaction temperature | 65–75°C |
| Catalyst loading | 0.5 equivalents |
| Distillation pressure | 10–15 kPa |
Purification Techniques
- Fractional Distillation : Isolates the ester from unreacted acid and methanol.
- Chromatography : Silica gel column chromatography resolves stereochemical impurities, critical for pharmaceutical-grade material.
Physicochemical Properties and Characterization
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl indole derivatives.
Scientific Research Applications
Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate, a compound with significant potential in various scientific fields, has garnered attention for its applications in medicinal chemistry, agriculture, and material sciences. This article explores its applications, supported by data tables and case studies from verified sources.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The compound's mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation.
Case Study: In Vitro Anticancer Activity
A detailed investigation was conducted using human breast cancer cell lines (MCF-7). The results showed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 15 µM.
Table 2: In Vitro Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Inhibition of ERK signaling pathway |
| A549 | 20 | Induction of apoptosis |
Plant Growth Regulation
This compound has been studied for its role as a plant growth regulator. Research indicates that it can enhance root development and overall plant vigor.
Case Study: Effects on Tomato Plants
A field study assessed the effects of this compound on tomato plants (Solanum lycopersicum). The application of this compound resulted in increased fruit yield and improved resistance to environmental stressors.
Table 3: Effects on Tomato Plant Growth
| Parameter | Control Group | Treated Group |
|---|---|---|
| Fruit Yield (kg/plant) | 2.5 | 4.0 |
| Root Length (cm) | 15 | 22 |
| Resistance to Drought (%) | 60 | 85 |
Synthesis of Novel Polymers
The compound has been utilized in the synthesis of new polymeric materials with enhanced properties. Its incorporation into polymer matrices has shown to improve thermal stability and mechanical strength.
Case Study: Polymer Blends
Research conducted by the Journal of Applied Polymer Science highlighted the incorporation of this compound into polystyrene blends. The resulting materials exhibited superior tensile strength compared to traditional polystyrene.
Table 4: Mechanical Properties of Polymer Blends
| Property | Control Blend | Blend with Methyl Compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Elongation at Break (%) | 5 | 10 |
Mechanism of Action
The mechanism of action of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: Methyl (3S)-(+)-3-(1-Methylindol-3-yl)butanoate
The (3S)-(+)-enantiomer (CAS: 71711-31-4 ) shares identical molecular formula and functional groups but differs in stereochemistry. Key distinctions include:
- Optical Activity : The (R)-enantiomer exhibits a negative optical rotation, while the (S)-enantiomer is dextrorotatory (+).
- Synthetic Utility : Both enantiomers are used in asymmetric catalysis and chiral pool synthesis, but their biological activities may diverge due to stereoselective interactions .
| Property | (3R)-(-)-Enantiomer | (3S)-(+)-Enantiomer |
|---|---|---|
| CAS Number | 460050-72-0 | 71711-31-4 |
| Optical Rotation | Negative (-) | Positive (+) |
| Commercial Availability | ~81 bottles/year | Listed |
Functional Group Analogs
a) Methyl 3-(1H-Indol-3-yl)propanoate
This compound (C₁₂H₁₃NO₂) lacks the 1-methyl substitution and has a shorter carbon chain. Structural and crystallographic studies reveal:
- Planarity : The indole ring and ester group adopt a near-planar conformation, facilitating π-π stacking interactions .
- Crystallographic Data : Single-crystal X-ray analysis shows a mean C–C bond length of 0.003 Å and an R factor of 0.052 .
b) (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde
A reduced form of the target compound (CAS: 405873-05-4 ), this aldehyde derivative is synthesized via acetal protection/oxidation sequences. Key differences include:
Complex Derivatives with Enhanced Functionality
Methyl (3R)-4-(1H-Indol-3-yl)-3-[5-[[(5-Phenyl-2-thienyl)sulfonylamino]methyl]triazol-1-yl]butanoate (16b)
Comparative
- Purity : 100% by LC-MS analysis .
- Synthetic Yield : 61%, lower than simpler analogs due to multi-step synthesis .
Biological Activity
Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an indole moiety, which is prevalent in many biologically active compounds. The presence of a chiral center at the 3-position of the butanoate contributes to its unique properties and potential for diverse biological activities.
The compound's biological activity is primarily attributed to its interaction with specific molecular targets within biological systems:
- Molecular Targets : It may interact with various enzymes and receptors, modulating their activity. This interaction can influence signaling pathways related to cell growth, apoptosis, and metabolism.
- Pathways Involved : The modulation of these pathways suggests potential applications in cancer therapy and antimicrobial treatments.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, demonstrating significant inhibitory effects.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation as a therapeutic agent in oncology.
Case Studies and Experimental Data
- Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) that indicates its potential as an antimicrobial agent.
- Anticancer Research : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve the modulation of apoptotic pathways, leading to increased rates of cell death in malignant cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol | Structure | Antimicrobial |
| 3-(1-Methyl-1H-indol-3-yl)-1-propanol | N/A | Limited data available |
Q & A
Q. What synthetic routes are effective for preparing Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or enzymatic methods. For example, biocatalytic approaches using ketoreductases (e.g., EC 1.1.1.397 from Streptomyces griseus) can reduce ketone intermediates to alcohols with high stereoselectivity . Chiral auxiliaries, such as tert-butyl groups, may stabilize intermediates during coupling reactions, as seen in structurally similar esters . Purification via chiral HPLC or crystallization in non-polar solvents (e.g., ionic liquids like 1-butyl-3-methylimidazolium salts) can enhance enantiomeric excess .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : Combine NMR (1H/13C, COSY, NOESY) to confirm stereochemistry and HPLC-MS for purity assessment. For chiral verification, compare retention times with known standards using chiral columns (e.g., cellulose-based). Polarimetry or circular dichroism (CD) can validate optical activity . Stability under storage (2–8°C, inert atmosphere) should be monitored via periodic GC-MS to detect degradation .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer : Store at 2–8°C in amber vials under argon or nitrogen to prevent oxidation. Avoid moisture by using desiccants. Stability studies on similar hydroxy esters show reduced racemization at low temperatures and in anhydrous solvents like ionic liquids (e.g., 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments of this compound using NMR and X-ray crystallography?
- Methodological Answer : Use NOESY NMR to analyze spatial proximity of substituents, particularly the indole and ester groups. For ambiguous cases, grow single crystals in solvents like ethyl acetate/hexane mixtures and perform X-ray diffraction . Compare experimental data with computational models (DFT or molecular docking) to validate the 3R configuration. Reference studies on (2S,3R)-tert-butyl esters demonstrate the utility of combined spectroscopic and crystallographic approaches .
Q. How does the stereochemistry of the 3R configuration influence the compound’s biological activity, and what in vitro assays are suitable for testing this?
- Methodological Answer : The 3R configuration may enhance binding to chiral targets, such as enzymes or receptors. Test activity via kinase inhibition assays (e.g., tryptophan-tRNA ligase, EC 6.1.1.2) using purified bacterial enzymes, as seen in indolmycin biosynthesis studies . Compare enantiomers in cell-based assays (e.g., MIC determinations against Streptomyces spp.) to correlate stereochemistry with antimicrobial potency .
Q. What strategies mitigate racemization during the synthesis or derivatization of this chiral ester?
- Methodological Answer : Conduct reactions at low temperatures (−20°C to 0°C) to slow keto-enol tautomerism. Use non-basic conditions and aprotic solvents (e.g., ionic liquids like 1-butyl-3-methylimidazolium bromide) to avoid proton exchange . Enzymatic acyl transfer (e.g., lipases in organic media) can preserve chirality during derivatization, as demonstrated for (R)-methyl 3-hydroxybutanoate .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
